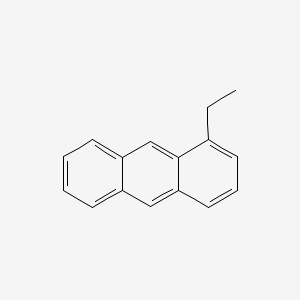
1-Ethylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is substituted at the first position of the anthracene ring system. This compound is known for its applications in organic electronics and photonics due to its unique photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethylanthracene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid polyalkylation.
-
Grignard Reaction: : Another method involves the reaction of anthracene with ethylmagnesium bromide (a Grignard reagent). This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process requires stringent control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethylanthraquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of this compound derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the anthracene ring, typically at positions that are not sterically hindered by the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: 1-Ethylanthraquinone.
Reduction: Various reduced forms of this compound.
Substitution: Nitro-1-ethylanthracene, sulfo-1-ethylanthracene.
Applications De Recherche Scientifique
1-Ethylanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties.
Photovoltaics: It serves as a component in organic photovoltaic cells, contributing to the absorption and conversion of light into electrical energy.
Fluorescent Probes: Its strong fluorescence makes it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-ethylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, which can lead to fluorescence or energy transfer processes. These properties are exploited in devices like OLEDs and photovoltaic cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: The parent compound of 1-ethylanthracene, lacking the ethyl substitution.
2-Ethylanthracene: Another ethyl-substituted derivative, but with the ethyl group at the second position.
1-Methylanthracene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The ethyl group at the first position influences the compound’s photophysical behavior, making it particularly suitable for applications in organic electronics and photonics.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
41637-86-9 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-11H,2H2,1H3 |
Clé InChI |
GUPIKZAAELPHQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


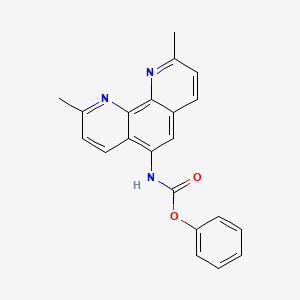

![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)

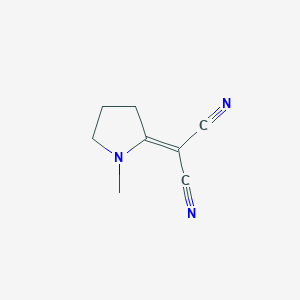
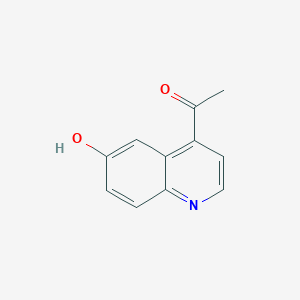
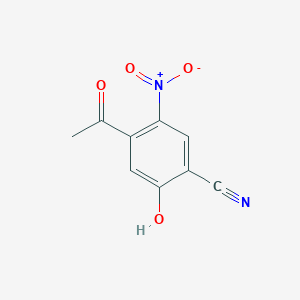
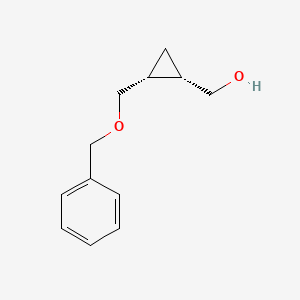
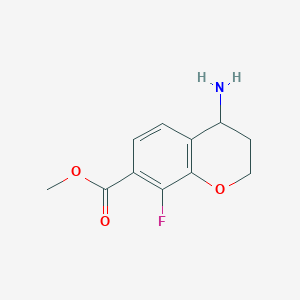




![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
